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Compound of Interest

Compound Name: Tofacitinib metabolite-1

Cat. No.: B1651525 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the drug-drug interaction (DDI) potential of

the Janus kinase (JAK) inhibitor, tofacitinib, and its primary metabolite, M1. The information is

compiled from in vitro and in vivo studies to support preclinical and clinical assessments of

tofacitinib's DDI risk. While extensive data is available for the parent drug, tofacitinib, there is a

notable lack of publicly available information regarding the specific drug interaction potential of

its metabolite, M1.

Executive Summary
Tofacitinib is metabolized primarily by CYP3A4 and, to a lesser extent, by CYP2C19. In vitro

studies demonstrate that tofacitinib has a low potential to inhibit major cytochrome P450 (CYP)

enzymes.[1][2] Although in vitro evidence suggests a potential for CYP3A4 induction at high

concentrations, a clinical study with the sensitive CYP3A4 substrate midazolam did not show a

clinically relevant inductive or inhibitory effect.[1][2] Tofacitinib has also been evaluated as a

substrate and inhibitor of various drug transporters, with studies indicating a low likelihood of

clinically significant interactions.

Crucially, there is a significant data gap concerning the drug interaction potential of tofacitinib's

primary metabolite, M1. While several metabolites of tofacitinib have been identified, with each

accounting for less than 10% of the total circulating radioactivity in human plasma, their specific

capacity to act as inhibitors or inducers of metabolizing enzymes or transporters has not been

detailed in the available literature.[3] Therefore, this guide focuses primarily on the well-
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characterized DDI potential of the parent compound, tofacitinib, while highlighting the current

knowledge gap for its M1 metabolite.

Data Presentation: Tofacitinib Drug Interaction
Potential
The following tables summarize the quantitative data on the interaction of tofacitinib with CYP

enzymes and drug transporters.

Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by Tofacitinib

CYP Isoform Test System Substrate IC50 (µM) Reference

CYP1A2
Human Liver

Microsomes
Phenacetin > 30 [2]

CYP2B6
Human Liver

Microsomes
Bupropion > 30 [2]

CYP2C8
Human Liver

Microsomes
Amodiaquine > 30 [2]

CYP2C9
Human Liver

Microsomes
Tolbutamide > 30 [2]

CYP2C19
Human Liver

Microsomes
(S)-mephenytoin > 30 [2]

CYP2D6
Human Liver

Microsomes

Dextromethorpha

n
> 30 [2]

CYP3A4
Human Liver

Microsomes

Midazolam,

Testosterone
> 30 [2]

CYP3A4
Recombinant

CYP3A4
-

Kᵢ = 93.2 µM

(Mechanism-

based)

[4]

Table 2: In Vitro Induction of Cytochrome P450 Enzymes by Tofacitinib
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CYP Isoform Test System
Concentration
Range (µM)

Observation Reference

CYP3A4
Human

Hepatocytes
0.78–100

mRNA induction

observed at ≥25

µM

[2]

Table 3: Interaction of Tofacitinib with Drug Transporters

Transporter
Interaction
Type

Test
System

Substrate/In
hibitor

Finding Reference

OCT2 Inhibition HEK293 cells Metformin
Weak in vitro

inhibition

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of DDI studies. Below

are summaries of typical experimental protocols used to assess the DDI potential of

compounds like tofacitinib.

In Vitro CYP450 Inhibition Assay (Human Liver
Microsomes)
A common method to evaluate the inhibitory potential of a drug on CYP enzymes involves

incubating the compound with human liver microsomes.[5][6][7]

Materials: Pooled human liver microsomes, NADPH regenerating system, specific CYP

probe substrates (e.g., phenacetin for CYP1A2, midazolam for CYP3A4), test compound

(tofacitinib), and positive control inhibitors.

Incubation: The test compound at various concentrations is pre-incubated with human liver

microsomes and the NADPH regenerating system in a phosphate buffer (pH 7.4) at 37°C.

Reaction Initiation: The reaction is initiated by adding a specific CYP probe substrate at a

concentration around its Michaelis-Menten constant (Km).
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Incubation and Termination: The incubation is carried out for a specific time (e.g., 10-30

minutes) and then terminated by adding a cold organic solvent (e.g., acetonitrile) to

precipitate the protein.

Analysis: After centrifugation, the supernatant is analyzed using liquid chromatography-

tandem mass spectrometry (LC-MS/MS) to quantify the formation of the substrate-specific

metabolite.

Data Analysis: The rate of metabolite formation in the presence of the test compound is

compared to the vehicle control. The IC50 value (the concentration of the test compound that

causes 50% inhibition of the enzyme activity) is then calculated.

In Vitro P-glycoprotein (P-gp) Inhibition Assay (Caco-2
Cells)
The potential of a drug to inhibit the efflux transporter P-gp is often assessed using a

bidirectional transport assay in Caco-2 cell monolayers.[8][9][10]

Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for

approximately 21 days to form a differentiated and polarized monolayer. The integrity of the

monolayer is verified by measuring the transepithelial electrical resistance (TEER).

Transport Experiment: The transport of a known P-gp substrate (e.g., digoxin) is measured in

both directions across the cell monolayer: from the apical (A) to the basolateral (B) side and

from the B to the A side.

Inhibition Assessment: The bidirectional transport of the P-gp substrate is measured in the

absence and presence of various concentrations of the test compound (tofacitinib). The test

compound is added to both the apical and basolateral chambers to ensure constant

exposure.

Sample Collection and Analysis: Samples are collected from the receiver chamber at specific

time points and the concentration of the P-gp substrate is quantified by LC-MS/MS or by

using a radiolabeled substrate.

Data Analysis: The apparent permeability (Papp) in both directions is calculated. The efflux

ratio (Papp(B-A) / Papp(A-B)) is determined. A reduction in the efflux ratio in the presence of
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the test compound indicates P-gp inhibition. The IC50 value for P-gp inhibition is then

calculated.

Signaling Pathways and Experimental Workflows
Visual representations of key pathways and experimental designs can aid in understanding the

complex processes involved in drug metabolism and interaction studies.
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Caption: PXR and AhR signaling pathways for CYP induction.
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Caption: Workflow for assessing drug-drug interaction potential.

Conclusion
Tofacitinib demonstrates a low potential for clinically significant drug-drug interactions as an

inhibitor or inducer of major CYP450 enzymes at therapeutic concentrations. While in vitro data

suggested a possibility of CYP3A4 induction at supra-therapeutic concentrations, this was not

confirmed in a clinical setting. Its interaction with drug transporters also appears to be minimal.

However, the drug interaction potential of its primary metabolite, M1, remains uncharacterized

in the public domain. Given that metabolites can sometimes be responsible for drug
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interactions, the lack of data on M1 represents a knowledge gap. Future in vitro studies

focusing on the inhibitory and inductive potential of tofacitinib's major metabolites would

provide a more complete picture of its overall DDI profile. For now, clinical DDI risk assessment

for tofacitinib should primarily focus on its known interactions as a substrate of CYP3A4 and

CYP2C19.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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